(S)-2-(3,5-Difluorophenyl)piperidine

Description

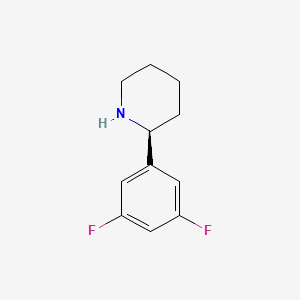

(S)-2-(3,5-Difluorophenyl)piperidine is a chiral piperidine derivative featuring a 3,5-difluorophenyl substituent at the 2-position of the piperidine ring. Its molecular formula is C₁₁H₁₃F₂N, with a molecular weight of 197.23 g/mol. The stereochemistry at the 2-position (S-configuration) is critical for its biological activity, as enantiomers often exhibit divergent pharmacological profiles .

This compound is structurally related to central nervous system (CNS) agents, such as selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators, due to the piperidine scaffold’s prevalence in neuroactive molecules . The 3,5-difluorophenyl group enhances lipophilicity and influences binding affinity to target proteins through steric and electronic effects.

Propriétés

Formule moléculaire |

C11H13F2N |

|---|---|

Poids moléculaire |

197.22 g/mol |

Nom IUPAC |

(2S)-2-(3,5-difluorophenyl)piperidine |

InChI |

InChI=1S/C11H13F2N/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h5-7,11,14H,1-4H2/t11-/m0/s1 |

Clé InChI |

SDDKKMYWKCKZGJ-NSHDSACASA-N |

SMILES isomérique |

C1CCN[C@@H](C1)C2=CC(=CC(=C2)F)F |

SMILES canonique |

C1CCNC(C1)C2=CC(=CC(=C2)F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3,5-Difluorophenyl)piperidine typically involves the reaction of 3,5-difluorobenzaldehyde with piperidine under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring high purity and consistency.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-(3,5-Difluorophenyl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atoms in the 3,5-difluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

(S)-2-(3,5-Difluorophenyl)piperidine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of fine chemicals and as a precursor for other industrially relevant compounds.

Mécanisme D'action

The mechanism of action of (S)-2-(3,5-Difluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The presence of the 3,5-difluorophenyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Analysis

Ring Size and Flexibility: Piperidine (6-membered): Provides greater conformational flexibility compared to pyrrolidine (5-membered), enabling better adaptation to binding pockets in biological targets .

Substituent Position and Electronic Effects: 3,5-Difluoro vs. 2,5-Difluoro: Symmetric 3,5-difluoro substitution (target compound) enhances π-π stacking interactions with aromatic residues in receptors, while asymmetric 2,4/2,5-difluoro analogs exhibit varied electronic distributions . Fluorine Count: Mono-fluoro analogs (e.g., 2-(2-Fluorophenyl)piperidine) lack the synergistic electron-withdrawing effects of di-fluoro groups, reducing polarity and receptor affinity .

Stereochemistry :

Pharmacological and Physicochemical Properties

- Lipophilicity: The 3,5-difluorophenyl group increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration .

- Solubility : Fluorine substituents reduce aqueous solubility relative to hydroxyl or amine-containing analogs but improve membrane permeability .

- Synthetic Accessibility : Preparation often involves reductive amination or transition-metal-catalyzed coupling, with fluorine introduced via fluorinated aryl precursors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.